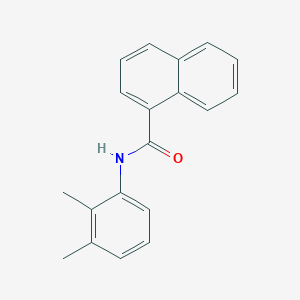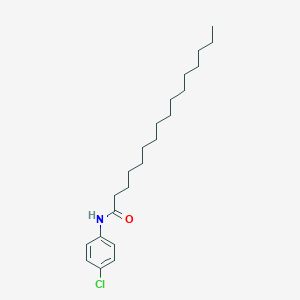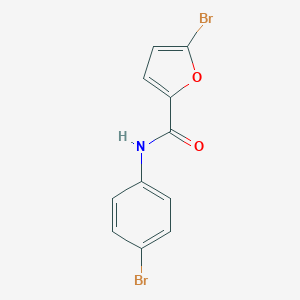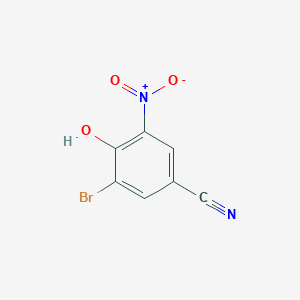
2-氨基-5-溴苯腈
概述
描述
2-氨基-5-溴-苯甲腈是一种有机化合物,其分子式为 C7H5BrN2。它是一种杂环构建块,用于各种化学合成。该化合物以在第二位存在氨基,在第五位存在溴原子,以及在苯环上存在腈基为特征。 它呈现为灰白色至浅棕色结晶粉末,可溶于甲醇 .
科学研究应用
2-氨基-5-溴-苯甲腈用于各种科学研究应用:
安全和危害
作用机制
2-氨基-5-溴-苯甲腈的作用机制涉及它与特定分子靶标的相互作用。 在受体酪氨酸激酶抑制剂的背景下,该化合物与激酶的活性位点结合,抑制其活性,从而阻断促进癌细胞增殖的信号通路 。腈基和氨基在化合物的结合亲和力和特异性中起着至关重要的作用。
类似化合物:
- 2-氨基-4-溴-苯甲腈
- 2-氨基-3,5-二溴-苯甲腈
- 4-氨基-3-溴-苯甲腈
比较: 2-氨基-5-溴-苯甲腈由于氨基、溴和腈基在苯环上的特定位置而独一无二。这种独特的排列赋予了与类似物相比不同的反应性和结合特性。例如,2-氨基-4-溴-苯甲腈在第四位有溴原子,这会改变它在取代反应中的反应性。 类似地,2-氨基-3,5-二溴-苯甲腈有两个溴原子,使其在偶联反应中更具反应性 .
生化分析
Biochemical Properties
2-Amino-5-bromobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of receptor tyrosine kinase inhibitors, which are crucial in cancer treatment . It interacts with enzymes such as copper-ligand coordination complexes, facilitating the formation of multi-targeted inhibitors. These interactions are essential for the compound’s ability to modulate biochemical pathways and inhibit specific proteins involved in disease progression .
Cellular Effects
The effects of 2-Amino-5-bromobenzonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of receptor tyrosine kinases, leading to altered cell signaling and gene expression patterns. This modulation can result in changes in cellular metabolism, impacting cell growth and proliferation .
Molecular Mechanism
At the molecular level, 2-Amino-5-bromobenzonitrile exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of receptor tyrosine kinases by binding to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. This inhibition leads to a cascade of downstream effects, including changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-bromobenzonitrile have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Amino-5-bromobenzonitrile remains stable under controlled conditions, but its degradation products can have varying impacts on cellular processes. Long-term exposure to the compound in vitro and in vivo has demonstrated sustained inhibition of target enzymes and prolonged alterations in cellular function .
Dosage Effects in Animal Models
The effects of 2-Amino-5-bromobenzonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic effects such as cellular apoptosis and organ damage have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-Amino-5-bromobenzonitrile is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450s. These interactions influence the compound’s metabolic flux and metabolite levels, affecting its overall bioavailability and efficacy. The compound’s metabolism can lead to the formation of active or inactive metabolites, which further modulate its biological activity .
Transport and Distribution
Within cells and tissues, 2-Amino-5-bromobenzonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites in sufficient concentrations to exert its effects .
Subcellular Localization
The subcellular localization of 2-Amino-5-bromobenzonitrile is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with target enzymes and proteins. The localization of 2-Amino-5-bromobenzonitrile within cells is essential for its activity and function, as it ensures that the compound reaches its intended sites of action .
准备方法
合成路线和反应条件: 2-氨基-5-溴-苯甲腈可以通过多种方法合成。一种常见的方法是在溶剂(如乙酸)的存在下,使用溴或溴化剂对 2-氨基-苯甲腈进行溴化。 反应通常在室温下进行,并在完成时进行监测 .
工业生产方法: 在工业环境中,2-氨基-5-溴-苯甲腈的合成可能涉及在受控环境中使用溴和 2-氨基-苯甲腈,以确保安全和效率。反应混合物通常在室温下搅拌较长时间,以获得高收率。 然后通过结晶或其他分离技术对产物进行纯化 .
化学反应分析
反应类型: 2-氨基-5-溴-苯甲腈会发生各种化学反应,包括:
取代反应: 溴原子可以通过像 Suzuki 偶联这样的反应被其他基团取代,其中使用钯催化剂引入芳基或烷基.
还原反应: 腈基可以使用像氢化铝锂这样的还原剂还原为胺。
氧化反应: 氨基可以使用像高锰酸钾这样的氧化剂氧化为硝基。
常用试剂和条件:
Suzuki 偶联: 钯催化剂,碱(例如碳酸钾)和芳基或烷基硼酸。
还原: 无水乙醚中的氢化铝锂。
氧化: 水性介质中的高锰酸钾。
主要产物:
取代: 2-氨基-5-溴-苯甲腈的芳基或烷基衍生物。
还原: 2-氨基-5-溴-苄胺。
氧化: 2-硝基-5-溴-苯甲腈。
相似化合物的比较
- 2-Amino-4-bromo-benzonitrile
- 2-Amino-3,5-dibromo-benzonitrile
- 4-Amino-3-bromo-benzonitrile
Comparison: 2-Amino-5-bromo-benzonitrile is unique due to the specific positioning of the amino, bromine, and nitrile groups on the benzene ring. This unique arrangement imparts distinct reactivity and binding properties compared to its analogs. For instance, 2-amino-4-bromo-benzonitrile has the bromine atom at the fourth position, which alters its reactivity in substitution reactions. Similarly, 2-amino-3,5-dibromo-benzonitrile has two bromine atoms, making it more reactive in coupling reactions .
属性
IUPAC Name |
2-amino-5-bromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATYCBHROMXWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192513 | |
| Record name | 2-Amino-5-bromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39263-32-6 | |
| Record name | 2-Amino-5-bromobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39263-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039263326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-bromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-bromobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















